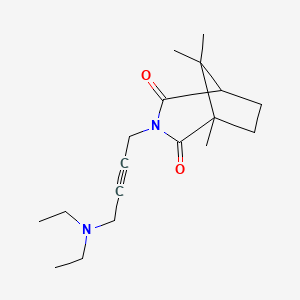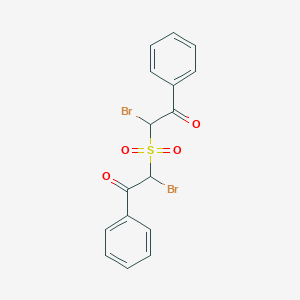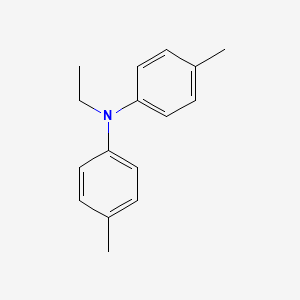
Urea, N,N''-1,6-hexanediylbis[N',N'-bis(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is a chemical compound characterized by its unique structure, which includes multiple hydroxyl groups and urea derivatives. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions may be employed to modify the urea groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] has a broad range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] exerts its effects involves interactions with various molecular targets. The hydroxyl and urea groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’‘-1,6-hexanediylbis[N’-octadecyl-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is unique due to its multiple hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific functional group interactions .
Properties
CAS No. |
40405-46-7 |
|---|---|
Molecular Formula |
C16H34N4O6 |
Molecular Weight |
378.46 g/mol |
IUPAC Name |
3-[6-[bis(2-hydroxyethyl)carbamoylamino]hexyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C16H34N4O6/c21-11-7-19(8-12-22)15(25)17-5-3-1-2-4-6-18-16(26)20(9-13-23)10-14-24/h21-24H,1-14H2,(H,17,25)(H,18,26) |
InChI Key |
CIWNENBEKHKDEG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)N(CCO)CCO)CCNC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)





![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)




